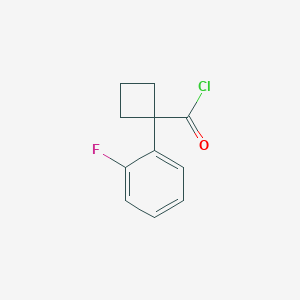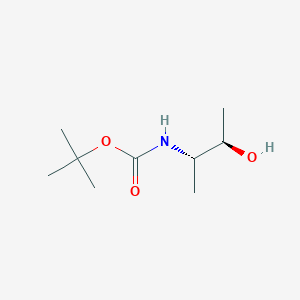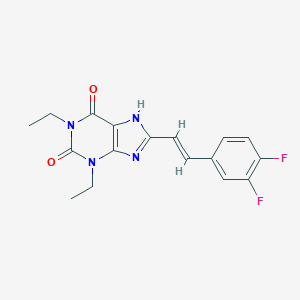
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine, also known as DFP-10917, is a novel xanthine derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been studied for its potential use in treating cancer and neurodegenerative disorders. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine works by inhibiting the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine increases the levels of cAMP in cells, which leads to various cellular responses, including the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemische Und Physiologische Effekte
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the activity of various proteins involved in cancer cell growth and survival, including Akt and ERK. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for PDE inhibition. However, one limitation of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine. One area of research is the development of more soluble analogs of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine that can be more easily administered in in vivo experiments. Another area of research is the investigation of the potential use of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine and its potential side effects.
Synthesemethoden
The synthesis of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine involves the reaction between 3,4-difluorobenzaldehyde and 1,3-diethyl-2-thioxanthine in the presence of a base, such as potassium carbonate. The resulting product is then purified through recrystallization using a solvent, such as ethanol. This synthesis method has been optimized to produce high yields of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine with good purity.
Eigenschaften
CAS-Nummer |
155271-46-8 |
|---|---|
Produktname |
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine |
Molekularformel |
C17H16F2N4O2 |
Molekulargewicht |
346.33 g/mol |
IUPAC-Name |
8-[(E)-2-(3,4-difluorophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H16F2N4O2/c1-3-22-15-14(16(24)23(4-2)17(22)25)20-13(21-15)8-6-10-5-7-11(18)12(19)9-10/h5-9H,3-4H2,1-2H3,(H,20,21)/b8-6+ |
InChI-Schlüssel |
KGKNZGMWEOHGCX-SOFGYWHQSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)F)F |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3,4-difluorophenyl) ethenyl)-, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



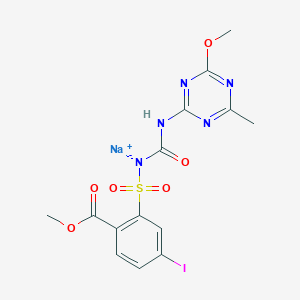

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

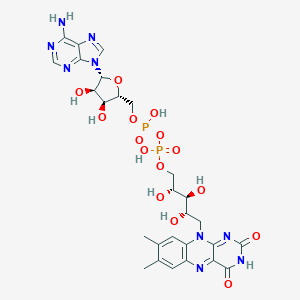
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)
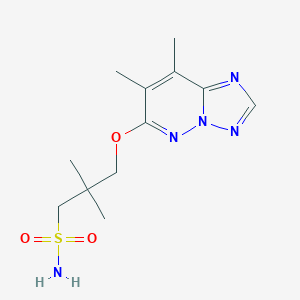
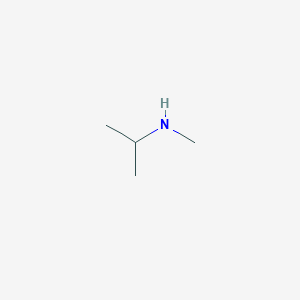
![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)
